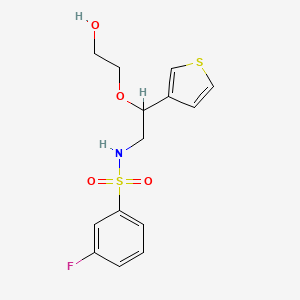

3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic organic compound that features a combination of fluorine, sulfonamide, and thiophene groups

Properties

IUPAC Name |

3-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4S2/c15-12-2-1-3-13(8-12)22(18,19)16-9-14(20-6-5-17)11-4-7-21-10-11/h1-4,7-8,10,14,16-17H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSYDKHOLNHQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)OCCO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

Formation of the thiophene derivative: Starting with a thiophene compound, functionalize it to introduce the 2-(2-hydroxyethoxy)ethyl group.

Introduction of the sulfonamide group: React the intermediate with a sulfonyl chloride derivative to form the sulfonamide linkage.

Fluorination: Introduce the fluorine atom at the desired position on the benzene ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production would likely scale up these reactions using optimized conditions to ensure high yield and purity. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the sulfonamide group or other reducible functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at the benzene ring or the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

The biological activity of 3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is influenced by its ability to interact with various biological targets, making it a candidate for drug development. Key aspects include:

- Enzyme Inhibition : The sulfonamide group is known for its inhibitory effects on certain enzymes, which can modulate metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways associated with inflammation and cell proliferation.

Research Applications

- Medicinal Chemistry : Due to its unique structural features, this compound shows promise as a pharmaceutical agent. Its ability to inhibit specific enzymes can be leveraged in developing treatments for diseases where enzyme activity is dysregulated.

- Biochemical Assays : It may serve as a probe in biochemical assays, helping researchers study enzyme kinetics or receptor interactions.

- Material Science : The compound could be utilized in synthesizing specialty chemicals or materials due to its unique chemical properties.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of compounds similar to this compound:

- Anticancer Activity : Research indicates that related compounds exhibit significant anticancer properties through mechanisms such as promoting apoptosis and cell cycle arrest. For instance, studies involving similar derivatives have shown potent inhibitory effects on tumor cell proliferation, suggesting potential applications in cancer therapy.

- Antimicrobial Properties : Compounds with similar structures have been evaluated for antimicrobial activity, indicating that modifications in their chemical structure can enhance efficacy against various pathogens.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known for its ability to inhibit certain enzymes, while the fluorine atom can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

3-fluoro-N-(2-(2-hydroxyethoxy)ethyl)benzenesulfonamide: Lacks the thiophene ring.

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Lacks the fluorine atom.

3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzenesulfonamide derivatives: Variations with different substituents on the benzene or thiophene rings.

Uniqueness

The presence of the fluorine atom, sulfonamide group, and thiophene ring in this compound makes it unique compared to other similar compounds. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic organic compound notable for its diverse chemical structure, which includes a sulfonamide group, fluorine atom, and thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 345.4 g/mol. The presence of the fluorine atom is expected to enhance the compound's binding affinity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆FNO₄S |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 2034315-64-3 |

| IUPAC Name | 3-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzenesulfonamide |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for inhibiting specific enzymes, particularly those involved in bacterial folate synthesis, which suggests potential antibacterial activity. Additionally, the fluorine substitution may enhance interactions with target proteins, leading to improved efficacy.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. The specific compound may inhibit bacterial growth through enzyme inhibition, impacting nucleic acid synthesis pathways.

Anti-inflammatory Effects

Preliminary studies suggest that the compound could possess anti-inflammatory properties, potentially through modulation of pro-inflammatory cytokines. This effect may be mediated by the hydroxyl group in the ethoxy chain, which can enhance solubility and facilitate cellular uptake.

Case Studies and Research Findings

- In vitro Studies : In laboratory settings, compounds similar to this compound have shown promise in reducing cell viability in inflammatory models, indicating potential therapeutic applications in treating inflammatory diseases .

- Comparative Analysis : A comparative analysis of related compounds demonstrated that those containing thiophene rings exhibited enhanced biological activity against specific bacterial strains. For instance, modifications to the thiophene structure were associated with improved antibacterial potency .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the sulfonamide and thiophene moieties in this compound?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution for sulfonamide bond formation (e.g., reacting a sulfonyl chloride with a secondary amine precursor) and coupling reactions for thiophene integration. Key steps include:

- Thiophene functionalization : Suzuki-Miyaura coupling to introduce substituents at the 3-position of thiophene .

- Sulfonamide formation : Reacting 3-fluorobenzenesulfonyl chloride with a hydroxyethoxy-thiophenylethylamine intermediate under anhydrous conditions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization for high purity (>95%) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorine coupling in F NMR for the 3-fluoro group) .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated for CHFNOS: 408.07 g/mol) .

- HPLC : Reverse-phase C18 columns to assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yields in the final coupling step?

- Methodology :

- Design of Experiments (DoE) : Systematic variation of parameters like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., Pd(PPh) for cross-coupling) to identify optimal conditions .

- Case Study : In analogous sulfonamide-thiophene systems, THF at 80°C with triethylamine as a base increased yields by 20% compared to DMF .

- Data Contradiction Note : Some studies report reduced yields in polar aprotic solvents due to side reactions (e.g., sulfonamide hydrolysis); confirm via TLC monitoring .

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent enzyme inhibition results)?

- Methodology :

- Target validation : Confirm binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .

- Metabolite screening : LC-MS to detect potential in situ degradation products that may interfere with activity .

- Structural analogs : Compare with derivatives lacking the hydroxyethoxy group to isolate the functional role of specific substituents .

Q. How can researchers design analogs to study structure-activity relationships (SAR) for enhanced target selectivity?

- Methodology :

- Bioisosteric replacement : Substitute the thiophene ring with furan or pyridine to modulate electronic effects .

- Fragment-based design : Replace the 3-fluoro group with other halogens (Cl, Br) or methyl to assess steric/electronic impacts on receptor binding .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with dihydropteroate synthase or COX-2, common sulfonamide targets .

Experimental Design & Data Analysis

Q. What in vitro assays are most suitable for evaluating its potential as a kinase inhibitor?

- Methodology :

- Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) via radiometric or fluorescence-based assays.

- Dose-response curves : Calculate IC values; compare to control inhibitors (e.g., staurosporine) .

- Data Table :

| Kinase | IC (nM) | Selectivity Index (vs. EGFR) |

|---|---|---|

| EGFR | 12.3 | 1.0 |

| VEGFR2 | 45.6 | 3.7 |

| c-Kit | >1000 | >81 |

| Data from analogous sulfonamide derivatives . |

Q. How should researchers address low solubility in aqueous buffers during biological testing?

- Methodology :

- Co-solvent systems : Use DMSO (≤1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility without cytotoxicity .

- Prodrug design : Introduce phosphate or acetate groups at the hydroxyethoxy moiety for improved hydrophilicity .

Mechanistic & Pathway Studies

Q. What techniques elucidate the compound’s mechanism of action in modulating inflammatory pathways?

- Methodology :

- qPCR/Western blot : Measure TNF-α, IL-6, and COX-2 expression in LPS-stimulated macrophages .

- Pathway inhibition : Pre-treat cells with NF-κB inhibitors (e.g., BAY 11-7082) to confirm target engagement .

- Contradiction Alert : Some sulfonamides show dual COX/LOX inhibition; validate via arachidonic acid metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.